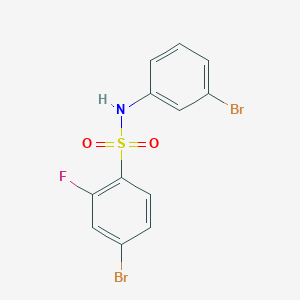

![molecular formula C18H19N3O3 B2781475 3-benzyl-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921467-50-7](/img/structure/B2781475.png)

3-benzyl-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

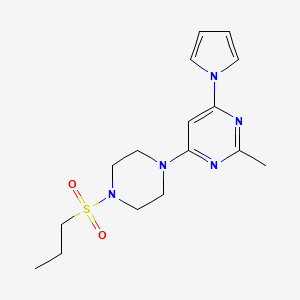

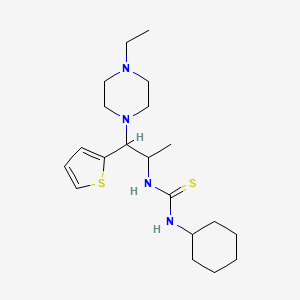

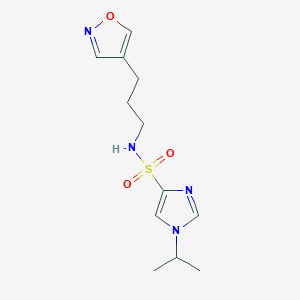

The compound is likely a derivative of pyrimidine, which is an aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Molecular Structure Analysis

The molecular structure would be based on the pyrimidine ring, with the various groups (benzyl, ethyl, methoxy, and methyl) attached at the 3, 6, 5, and 1 positions respectively. The dione indicates the presence of two ketone groups, which would be at the 2 and 4 positions of the pyrimidine ring .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties such as solubility, melting point, boiling point, etc. Without specific data, we can only speculate on these properties .科学的研究の応用

Antiviral Activity

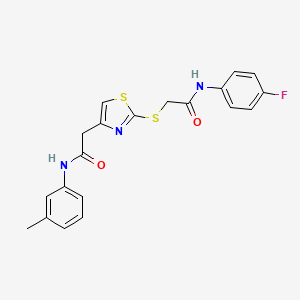

Research by Hocková et al. (2003) explored 2,4-diamino-6-hydroxypyrimidines substituted at position 5 with various groups, including benzyl, demonstrating marked inhibition of retrovirus replication in cell culture. These compounds showed specific inhibitory activity against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity, highlighting their potential as antiretroviral agents (Hocková et al., 2003).

Antitumor Activity

Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, exhibiting significant anti-inflammatory and analgesic properties, as well as high inhibitory activity on COX-2 selectivity. These findings suggest the potential of pyrimidine derivatives in the development of new anticancer medications (Abu‐Hashem et al., 2020).

Synthesis and Structural Analysis

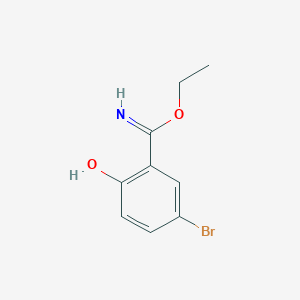

Ashraf et al. (2019) reported the synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine derivatives, providing insights into their structural, spectral, and computational aspects. This research contributes to understanding the electronic structures and reactivity of such compounds, essential for designing molecules with desired biological activities (Ashraf et al., 2019).

作用機序

Target of Action

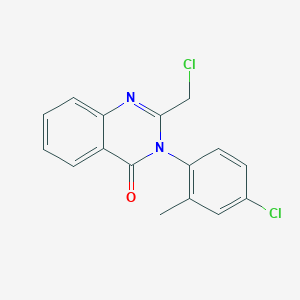

The primary targets of 3-benzyl-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione are Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle. They are particularly important in the control of the G1/S and G2/M phase transitions. CDK4/6 inhibitors have been employed in the clinic for the treatment of estrogen receptor-positive (ER+) breast cancer .

Mode of Action

This compound interacts with its targets, the CDKs, by inhibiting their activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest. The compound’s mode of action is similar to that of ribociclib and palbociclib, two typical selective CDK4/6 inhibitors .

Biochemical Pathways

The inhibition of CDKs affects multiple biochemical pathways. The most significant of these is the cell cycle regulation pathway . By inhibiting CDKs, the compound prevents the phosphorylation of retinoblastoma (Rb) protein, a key regulator of the cell cycle. This leads to cell cycle arrest, preventing the cells from proliferating .

Result of Action

The result of the compound’s action is the inhibition of cell proliferation. This is due to the compound’s ability to arrest the cell cycle, preventing cells from dividing and proliferating . This makes the compound a potential candidate for the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-benzyl-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-4-13-10-19-16-14(15(13)24-3)17(22)21(18(23)20(16)2)11-12-8-6-5-7-9-12/h5-10H,4,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOEYQDCGQFWEEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-hydroxyethoxy)propanamide](/img/structure/B2781394.png)

![1-(Propan-2-yl)-2-azaspiro[3.5]nonane](/img/structure/B2781395.png)

![2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide](/img/structure/B2781396.png)

![Tert-butyl 3-[(2-chloroacetyl)amino]-3-(2-hydroxyethyl)azetidine-1-carboxylate](/img/structure/B2781398.png)

![2-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-nitrobenzenesulfonamide](/img/structure/B2781405.png)

![6-[5-(3,3-Difluorocyclobutanecarbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2781412.png)

![N-mesityl-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2781415.png)